![molecular formula C12H24N2O3 B1525047 Tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate CAS No. 1315365-56-0](/img/structure/B1525047.png)
Tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
Overview
Description
Tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a useful research compound. Its molecular formula is C12H24N2O3 and its molecular weight is 244.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s structurally similar compound, tert-butanol, has been found to interact with several proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .
Mode of Action
It is known that the compound can be used as a building block for the synthesis of antifolates , which are compounds that inhibit the function of folic acid, a crucial component in DNA synthesis and repair.
Biochemical Pathways
This pathway is essential for the synthesis of nucleotides, the building blocks of DNA and RNA .
Result of Action
As a precursor for the synthesis of antifolates, it can contribute to the inhibition of dna synthesis and cell division, which is particularly useful in the treatment of rapidly dividing cells, such as cancer cells .
Biological Activity
Tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate, commonly referred to by its CAS number 1315365-56-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₂₄N₂O₃
- Molecular Weight : 244.33 g/mol
- CAS Number : 1315365-56-0
Structure
The compound features an oxazolidine core, which is significant in various biological applications due to its structural properties that can influence activity against certain biological targets.
Pharmacological Properties
Recent studies have highlighted the compound's potential as an inhibitor of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of neurotransmitters in the nervous system, making their inhibition a target for treating conditions like Alzheimer's disease.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AChE and BChE:
Enzyme Type | IC₅₀ Value (µM) |
---|---|
Acetylcholinesterase | 1.90 ± 0.16 |
Butyrylcholinesterase | 0.084 ± 0.008 |
These values indicate a higher selectivity towards BChE compared to AChE, which may have implications for reducing side effects associated with non-selective cholinesterase inhibitors .
The mechanism by which this compound inhibits cholinesterases involves binding to both the catalytic and peripheral sites of AChE. This dual binding may prevent the enzyme from effectively hydrolyzing acetylcholine, thereby increasing its availability at synaptic sites and potentially enhancing cholinergic transmission .
Antioxidant Activity
In addition to cholinesterase inhibition, this compound has shown promising antioxidant properties. It was evaluated using various assays such as ABTS and FRAP, demonstrating a capacity to scavenge free radicals and reduce oxidative stress in cellular models. This antioxidant activity is crucial as oxidative stress is a contributing factor in neurodegenerative diseases .
Case Studies
Several case studies have investigated the efficacy of compounds similar to this compound in animal models:
-
Scopolamine-Induced Memory Deficit Model :
- In a study using mice subjected to scopolamine-induced memory deficits, the compound exhibited significant improvements in memory performance metrics compared to control groups.
- The results suggest a potential therapeutic role in cognitive enhancement through cholinergic modulation.
-
Neuroprotective Effects :
- Research has indicated that the compound may protect neuronal cells from damage caused by reactive oxygen species (ROS), further supporting its role as a neuroprotective agent.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate has been explored for its potential as a pharmaceutical intermediate. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents.
Case Study: Synthesis of Novel Antimicrobial Agents
Research has indicated that derivatives of oxazolidines can exhibit antimicrobial properties. By modifying the tert-butyl group or the amine functionality, researchers have synthesized compounds with enhanced activity against resistant bacterial strains.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules.
Example Reactions:
- Nucleophilic Substitution : The aminomethyl group can be substituted with different nucleophiles to create diverse derivatives.
- Cyclization Reactions : The oxazolidine ring can participate in cyclization reactions to form larger cyclic structures.
Biochemical Applications
In biochemistry, this compound is utilized as a reagent in enzyme assays and protein labeling due to its ability to interact with amino acids.
Case Study: Protein Labeling
Studies have demonstrated that the compound can be used to label proteins selectively. This labeling is critical for tracking protein interactions and understanding metabolic pathways.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-8-9(7-13)14(12(5,6)16-8)10(15)17-11(2,3)4/h8-9H,7,13H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHYJLHCIFWOCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.